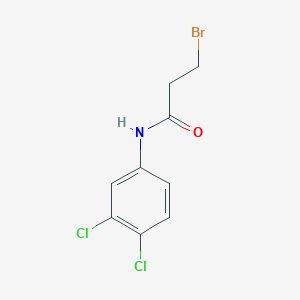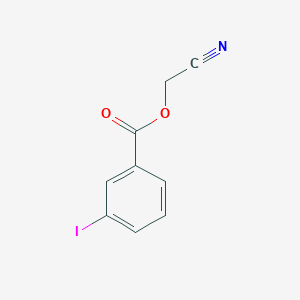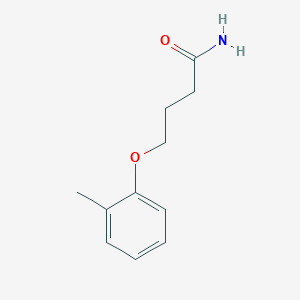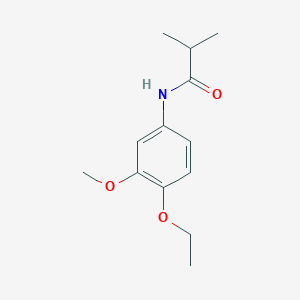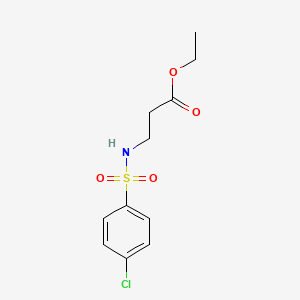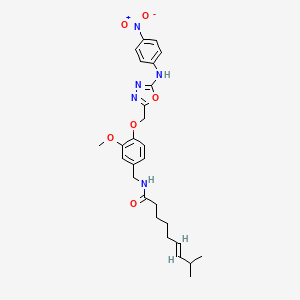
Anticancer agent 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 16 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 16 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and facilities to handle large quantities of reagents and intermediates. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed:
Applications De Recherche Scientifique
Anticancer agent 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying chemical reactions and mechanisms, as well as for developing new synthetic methodologies.
Biology: It is used in cell culture studies to investigate its effects on cancer cell growth, proliferation, and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of anticancer agent 16 involves its ability to target specific molecular pathways and proteins involved in cancer cell growth and survival. It binds to and inhibits the activity of key enzymes and receptors, leading to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis. The compound also induces oxidative stress and DNA damage, further contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Anticancer agent 16 is unique in its chemical structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Anthraquinones: These compounds have a similar mechanism of action but differ in their chemical structure and potency.
Nitrogen-containing heterocycles: These compounds share some structural similarities but have different molecular targets and pathways.
Propriétés
Formule moléculaire |
C27H33N5O6 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(E)-N-[[3-methoxy-4-[[5-(4-nitroanilino)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C27H33N5O6/c1-19(2)8-6-4-5-7-9-25(33)28-17-20-10-15-23(24(16-20)36-3)37-18-26-30-31-27(38-26)29-21-11-13-22(14-12-21)32(34)35/h6,8,10-16,19H,4-5,7,9,17-18H2,1-3H3,(H,28,33)(H,29,31)/b8-6+ |
Clé InChI |
RLVMYRIEBINABM-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
SMILES canonique |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


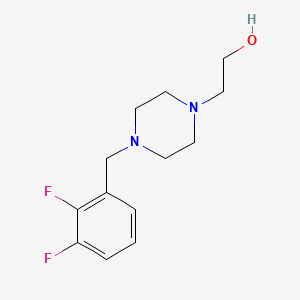
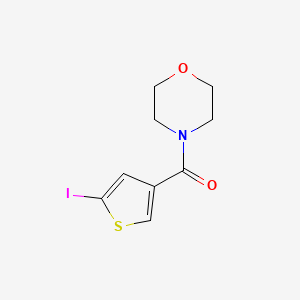
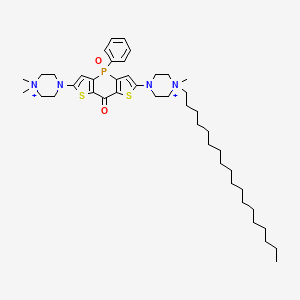

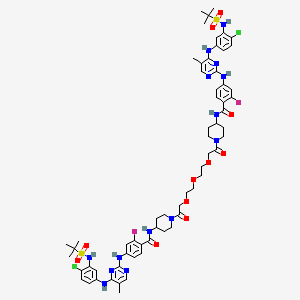
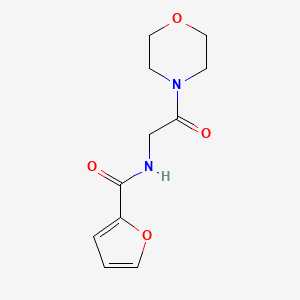
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
